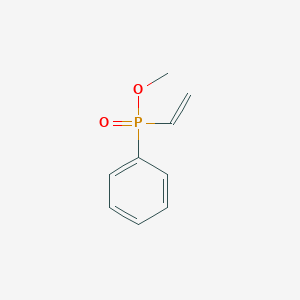

Methyl ethenyl(phenyl)phosphinate

CAS No.: 119073-93-7

Cat. No.: VC19161021

Molecular Formula: C9H11O2P

Molecular Weight: 182.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 119073-93-7 |

|---|---|

| Molecular Formula | C9H11O2P |

| Molecular Weight | 182.16 g/mol |

| IUPAC Name | [ethenyl(methoxy)phosphoryl]benzene |

| Standard InChI | InChI=1S/C9H11O2P/c1-3-12(10,11-2)9-7-5-4-6-8-9/h3-8H,1H2,2H3 |

| Standard InChI Key | LJXAGUAJERRRCW-UHFFFAOYSA-N |

| Canonical SMILES | COP(=O)(C=C)C1=CC=CC=C1 |

Introduction

Chemical Structure and Molecular Characteristics

Methyl ethenyl(phenyl)phosphinate (C₉H₁₁O₂P) features a central phosphorus atom bonded to three distinct groups: a methyl group (–CH₃), a phenyl ring (–C₆H₅), and an ethenyl group (–CH=CH₂). The phosphinate moiety (–PO₂⁻) further contributes to its electronic configuration, creating a polarized P–O bond that enhances its nucleophilic and electrophilic reactivity.

Stereochemical Considerations

The phosphorus center in methyl ethenyl(phenyl)phosphinate is tetrahedral, allowing for stereogenic configurations when substituents differ. Asymmetric synthesis methods, such as those employing chiral catalysts, can yield enantiomerically enriched forms of this compound. For example, benzotetramisole catalysts have been shown to induce enantioselectivities up to 62% ee in related H-phosphinate systems . The absolute configuration of such derivatives is often confirmed via X-ray crystallography or chiral HPLC .

Synthesis Methodologies

Direct Esterification

Menthyl H-phosphinates serve as versatile intermediates for synthesizing P-stereogenic compounds. A general approach involves reacting methyl phosphinic acid with phenyl vinyl ether under Dean–Stark conditions to form methyl ethenyl(phenyl)phosphinate . This method avoids hazardous reagents like phosphorus trichloride and enables high diastereomeric excess (de >95%) after recrystallization .

Table 1: Key Synthesis Routes for Methyl Ethenyl(Phenyl)Phosphinate

Stereoselective Modifications

Enantioselective synthesis leverages chiral auxiliaries or catalysts. For instance, (−)-benzotetramisole facilitates asymmetric coupling of H-phosphinates with alcohols, achieving moderate enantioselectivities (44–49% ee) . Temperature optimization (0°C) enhances both yield and selectivity in these reactions .

Physicochemical Properties

Acidity and Reactivity

The phosphinate group confers acidity to methyl ethenyl(phenyl)phosphinate. Comparative pKa data for analogous compounds reveal two dissociation constants: pKa₁ ≈1.54 (P–OH) and pKa₂ ≈6.31 (conjugate base) . The vinyl group’s electron-withdrawing effect slightly lowers these values compared to alkyl-substituted phosphinates .

Table 2: pKa Values of Selected Phosphinates

| Compound | pKa₁ | pKa₂ | Source |

|---|---|---|---|

| Methyl phenylphosphinate | 1.54 | 6.31 | |

| Ethyl phenylphosphinate | 1.60 | 6.62 | |

| Phenyl vinyl phosphonate | 1.16 | 3.93 |

Thermal and Solubility Profiles

Methyl ethenyl(phenyl)phosphinate exhibits moderate solubility in polar aprotic solvents (e.g., THF, DCM) but limited solubility in water. Thermal stability analyses indicate decomposition above 200°C, making it suitable for high-temperature reactions .

Applications in Organic Synthesis

Asymmetric Catalysis

The compound’s P-stereogenic center enables its use as a ligand in transition-metal catalysis. For example, palladium complexes derived from methyl ethenyl(phenyl)phosphinate facilitate Suzuki–Miyaura cross-couplings with aryl halides, achieving yields up to 67% . Enantioselective variants of these reactions remain an active research area .

Pharmaceutical Intermediates

Methyl ethenyl(phenyl)phosphinate serves as a precursor to phosphinyl dipeptide isosteres, which mimic natural peptides in drug design. Enzymatic resolutions using lipases (e.g., lipase AK) have been explored to access enantiopure forms of such intermediates .

Comparative Analysis with Analogous Compounds

Methyl ethenyl(phenyl)phosphinate’s reactivity differs markedly from related phosphinates and phosphonates. For instance:

-

Ethyl phenylphosphinate: The ethoxy group enhances solubility but reduces electrophilicity at phosphorus .

-

Phenyl vinyl phosphonate: The phosphonate group (–PO₃²⁻) increases acidity (pKa₁ =1.16) but complicates stereoselective synthesis .

-

Diethyl phenylphosphonate: Dual ethoxy groups enable diverse derivatization but diminish thermal stability .

Future Directions

Research opportunities include:

-

Developing enantioconvergent syntheses using dual catalysis.

-

Exploring photocatalytic applications for C–P bond formation.

-

Investigating biocompatible derivatives for medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume